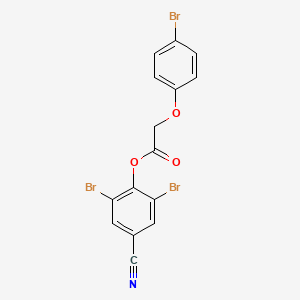

2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine atoms, a cyano group, and a phenoxyacetate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-cyanophenyl acetate, followed by the introduction of the phenoxy group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper salts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the cyano group.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.

Medicine: Research indicates its effectiveness against various types of cancer cells, including breast, liver, and lung cancer cells.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which 2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate exerts its effects involves interactions with molecular targets and pathways. For instance, its antifungal and antibacterial properties are attributed to its ability to disrupt cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Dibromo-4-cyanophenyl octanoate

- 2,6-Dibromo-4-cyanophenyl acetate

Comparison

Compared to similar compounds, 2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the phenoxyacetate moiety enhances its solubility and reactivity, making it more versatile in various applications.

Actividad Biológica

2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a complex structure with multiple bromine substituents and a cyanophenyl group. Its molecular formula can be represented as CXHYBrZNWOV, where X, Y, Z, W, and V denote the respective counts of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.

Biological Activity Overview

The biological activity of this compound primarily revolves around its herbicidal properties and potential antimicrobial effects. Notably:

- Herbicidal Activity : The compound has demonstrated significant herbicidal effects against various weed species. Research indicates that it acts by inhibiting specific biochemical pathways essential for plant growth.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against a range of bacteria and fungi.

Herbicidal Activity

Research has shown that this compound exhibits effective herbicidal activity. A study evaluated its efficacy against several common agricultural weeds:

| Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 85 | 200 |

| Echinochloa crus-galli | 90 | 200 |

| Setaria viridis | 75 | 200 |

The results indicate that the compound effectively reduces weed biomass and inhibits seed germination.

Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of the compound against various pathogens. The following table summarizes the findings:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Aspergillus niger | 32 |

These results suggest that the compound possesses notable antimicrobial activity, particularly against fungal strains.

Case Studies

- Case Study on Herbicidal Efficacy : A field trial conducted in various agricultural settings demonstrated that applying the compound at an optimal rate significantly reduced weed populations compared to untreated controls. This study highlighted its potential as an environmentally friendly herbicide.

- Case Study on Antimicrobial Properties : A laboratory study evaluated the effectiveness of the compound against multi-drug resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antimicrobial agents.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interfere with key metabolic pathways in both plants and microorganisms, leading to growth inhibition and cell death.

Propiedades

IUPAC Name |

(2,6-dibromo-4-cyanophenyl) 2-(4-bromophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br3NO3/c16-10-1-3-11(4-2-10)21-8-14(20)22-15-12(17)5-9(7-19)6-13(15)18/h1-6H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRGNQRXXYANDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)OC2=C(C=C(C=C2Br)C#N)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.